molecular formula C9H12ClN B13666349 2-(Chloromethyl)-5-isopropylpyridine

2-(Chloromethyl)-5-isopropylpyridine

Cat. No.: B13666349
M. Wt: 169.65 g/mol
InChI Key: JKPGLVWDJDRWAN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the second position and an isopropyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-isopropylpyridine can be achieved through several methods. One common method involves the reaction of 5-isopropylpyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the chloromethylation of 5-isopropylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction proceeds through the formation of an intermediate chloromethyl carbocation, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-isopropylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-methyl-5-isopropylpyridine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid is used as the oxidizing agent, and the reactions are usually performed in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride is used as the reducing agent, and the reactions are carried out in solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: 2-Methyl-5-isopropylpyridine.

Scientific Research Applications

2-(Chloromethyl)-5-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

2-(Chloromethyl)-5-isopropylpyridine can be compared with other similar compounds such as:

    2-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.

    2-(Bromomethyl)-5-isopropylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.

    2-(Chloromethyl)-3-isopropylpyridine: The isopropyl group is at a different position, which can influence the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(chloromethyl)-5-propan-2-ylpyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

JKPGLVWDJDRWAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CCl

Origin of Product

United States

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